molecular formula C17H16N4O5 B2676322 N-(4-methoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 476410-16-9

N-(4-methoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2676322
CAS No.: 476410-16-9
M. Wt: 356.338
InChI Key: HCBSRZHTVDRUSR-UHFFFAOYSA-N
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Description

The compound N-(4-methoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS: 1190594-65-0) is an acetamide derivative featuring a quinoxaline core linked to a substituted aromatic ring. Its structure includes a 4-methoxy-2-nitrophenyl group and a tetrahydroquinoxalin-2-yl moiety with a ketone at position 2.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-26-10-6-7-13(15(8-10)21(24)25)19-16(22)9-14-17(23)20-12-5-3-2-4-11(12)18-14/h2-8,14,18H,9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBSRZHTVDRUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Formation of Tetrahydroquinoxalinone: Cyclization to form the tetrahydroquinoxalinone ring.

    Acetamide Formation: Coupling of the intermediate with an acetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a) Quinoxaline Derivatives with Substituted Phenyl Groups
  • N-(4-Methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS: Not provided): Differs in the substitution pattern on the phenyl ring (4-methyl-3-nitro vs. 4-methoxy-2-nitro).
  • The 4-methoxyphenyl group lacks the nitro substituent, reducing electrophilicity .
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS: 1008946-71-1): Replaces the nitro and methoxy groups with chloro and trifluoromethyl substituents. The CF₃ group enhances metabolic stability and hydrophobic interactions .
b) Quinoxaline Dione Derivatives
  • N-(4-((2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)acetamide: Features a quinoxalinedione core (two ketone groups) instead of a single 3-oxo group.

Physicochemical Properties

Property Target Compound N-(4-Methyl-3-nitrophenyl) Analog 6,7-Dimethylquinoxaline Analog Trifluoromethyl Analog
Molecular Formula C₁₇H₁₆N₄O₅ C₁₇H₁₆N₄O₄ C₁₉H₂₁N₃O₃ C₁₇H₁₂ClF₃N₃O₂
Molecular Weight (g/mol) ~356.34 ~340.34 339.39 ~385.75
Hydrogen Bond Donors 3 3 3 3
Hydrogen Bond Acceptors 6 5 5 5
XLogP ~2.1 (estimated) ~2.0 1.7 ~3.5

Key Observations :

  • The target compound’s nitro and methoxy groups contribute to higher polarity compared to the trifluoromethyl analog.
  • The 6,7-dimethylquinoxaline analog has lower XLogP, suggesting better aqueous solubility .

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound with significant biological activity. This article delves into its molecular structure, synthesis, and various biological properties as evidenced by recent research findings.

Molecular Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H16_{16}N4_{4}O5_{5}
  • Molecular Weight : 356.33 g/mol
  • CAS Number : 476410-16-9
  • Boiling Point : Approximately 701.9 °C (predicted)
  • Density : 1.374 g/cm³ (predicted)
  • pKa : 12.23 (predicted)

The structure consists of a quinoxaline moiety linked to an acetamide group, featuring a nitrophenyl substituent that contributes to its biological activities.

Synthesis

The synthesis of this compound involves a multi-step reaction process. A typical method includes the reaction of 3-methylquinoxalin-2(1H)-one with 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide in the presence of potassium bicarbonate under reflux conditions in dimethylformamide (DMF). The product is then purified through recrystallization from ethanol.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of quinoxaline exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Activity

Research indicates that quinoxaline derivatives have potential anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For example, studies have shown that such compounds can disrupt the cell cycle and promote programmed cell death in human cancer cells.

Neuroprotective Effects

The neuroprotective effects of quinoxaline derivatives are also under investigation. Preliminary findings suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Abad et al. (2021) evaluated the antimicrobial properties of various quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth.
  • Anticancer Activity :
    • Research by Ramli et al. (2018) focused on the cytotoxic effects of quinoxaline derivatives on breast cancer cell lines. The study found that the tested compounds induced apoptosis and inhibited tumor growth in vitro.
  • Neuroprotection :
    • A recent publication highlighted the neuroprotective effects of quinoxaline derivatives in models of Alzheimer's disease. The compounds were shown to reduce amyloid-beta aggregation and improve cognitive function in animal models.

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